Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride
Overview
Description
“Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride” appears to be a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “5-chloro” indicates that a chlorine atom is attached to the 5th position of this ring. The compound also contains an acrylate group, which is a derivative of acrylic acid and is commonly found in polymers.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 5-chloro-1H-1,2,4-triazole with a methyl acrylate in the presence of a suitable catalyst. The product would then be treated with hydrochloric acid to form the hydrochloride salt.Molecular Structure Analysis
The molecular structure would likely show the 1,2,4-triazole ring with a chlorine atom attached at the 5th position. The acrylate group would be connected to the 3rd position of the ring via a double bond, and the methyl group would be attached to the acrylate group.Chemical Reactions Analysis
As an organic compound, it would likely undergo various reactions typical of its functional groups. For example, the acrylate group could participate in polymerization reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. It would likely be soluble in polar solvents due to the presence of the polar acrylate group and the ionic hydrochloride salt.Scientific Research Applications
Herbicide Synthesis
A significant application of Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride is in the synthesis of herbicides. For instance, it has been utilized in the development of the herbicide carfentrazone-ethyl. This process involves several steps, including Heck coupling and oxidative addition-elimination, showcasing the compound's role in producing efficient and economically viable herbicides (Fan et al., 2015).
Corrosion Inhibition
Another significant application is in corrosion inhibition. Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride derivatives have been used as corrosion inhibitors for mild steel in hydrochloric acid solutions. These inhibitors are effective due to their adsorption onto the metal surface, which follows the Langmuir adsorption isotherm (Baskar et al., 2014).
Photocross-Linkable Polymers
The compound has also been used in the synthesis of photo-cross-linkable polymers. These polymers, upon irradiation with UV light, have shown effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. The enhanced inhibition efficiency of photo-cross-linked polymers compared to intact ones is a key observation in this area (Ramaganthan et al., 2015).
Antimicrobial Activity
Additionally, novel acrylate monomers derived from this compound have been investigated for their antibacterial and antifungal activities. These studies have revealed that certain derivatives demonstrate moderate to good efficacy against various bacteria and fungi (Saraei et al., 2016).
Chemical Stability Studies
Finally, this compound plays a role in chemical stability studies. For example, its derivatives have been investigated to understand the regiochemical effects on molecular stability, particularly in the context of mechanochemical evaluations (Brantley et al., 2012).
Safety And Hazards
Without specific information, it’s hard to determine the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions for this compound would depend on its applications. It could be studied for potential uses in pharmaceuticals, materials science, or other fields.
properties
IUPAC Name |
methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H,1H3,(H,8,9,10);1H/b3-2-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOOQIYULTVNHY-OLGQORCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=NNC(=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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